![molecular formula C8H8N2O B1431435 6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one CAS No. 1190313-01-9](/img/structure/B1431435.png)
6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
Overview
Description
6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is a heterocyclic compound with a pyrrolopyridine structure. It has been studied for its potential use in various scientific research applications, including medicinal chemistry, drug discovery, and chemical biology.
Scientific Research Applications
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The compound is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been found to have potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .
Cancer Therapy
The compound has shown potential in cancer therapy. In vitro studies have shown that it can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Lead Compound for Drug Development
Due to its low molecular weight and potent activities against FGFRs, the compound could serve as an appealing lead compound beneficial to subsequent optimization .
Treatment of FGFR-related Diseases
Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Therefore, this compound, as an FGFR inhibitor, could potentially be used in the treatment of these diseases.
Inhibition of Cell Migration and Invasion
The compound has been found to significantly inhibit the migration and invasion of 4T1 cells, which are a type of breast cancer cell . This suggests potential applications in preventing the spread of cancer cells.
Inhibition of Cell Proliferation
The compound has been shown to inhibit the proliferation of 4T1 breast cancer cells . This suggests potential applications in slowing the growth of cancer cells.
Mechanism of Action
Target of Action
The primary target of 6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by 6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one results in the disruption of these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
Similar compounds have been shown to exhibit desirable pharmacokinetic properties
Result of Action
In vitro studies have shown that 6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one can inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
properties
IUPAC Name |
6-methyl-1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-7-6(4-9-5)3-8(11)10-7/h2,4H,3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAFZJPLGNWYGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(=O)N2)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001225045 | |
Record name | 1,3-Dihydro-6-methyl-2H-pyrrolo[3,2-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001225045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190313-01-9 | |
Record name | 1,3-Dihydro-6-methyl-2H-pyrrolo[3,2-c]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-6-methyl-2H-pyrrolo[3,2-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001225045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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